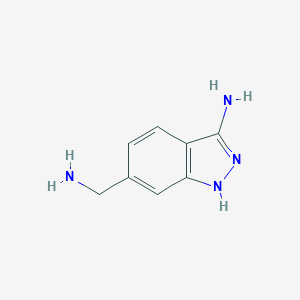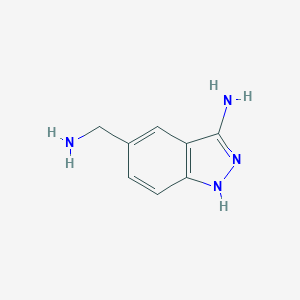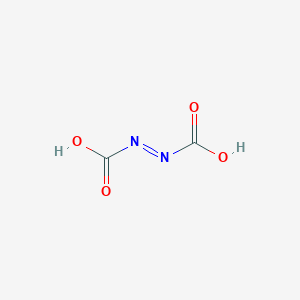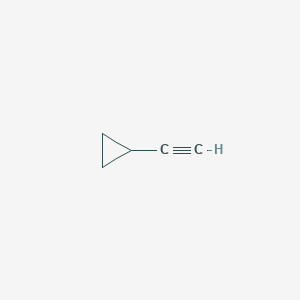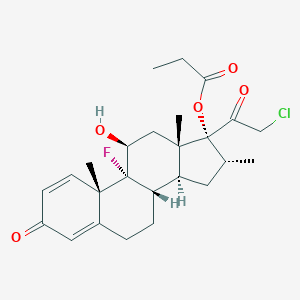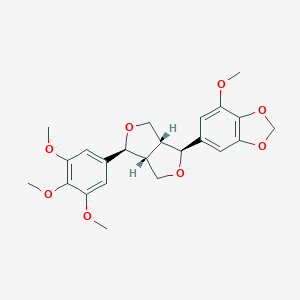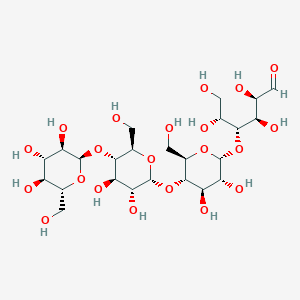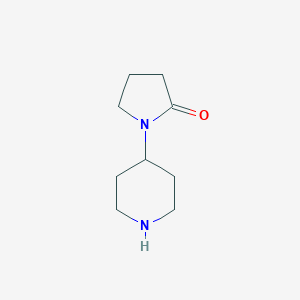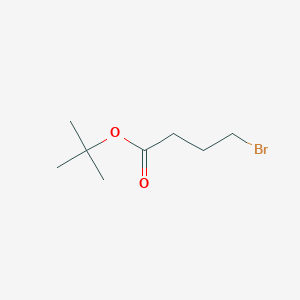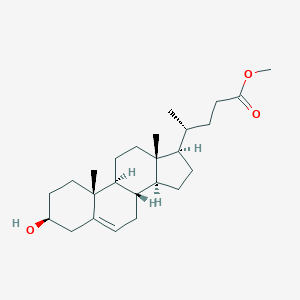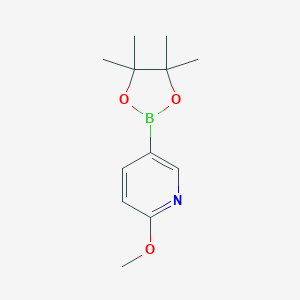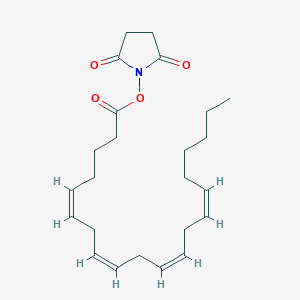
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis methods. For example, the synthesis of tetra-deuterated pAEA from 2-aminoethyl dihydrogen phosphate-1,1,2,2-d(4) and the target compound has been achieved, highlighting the intricate steps required to produce such specialized molecules (Cheng et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and conformational analysis. These studies reveal the spatial arrangement of atoms within the molecules and their geometric configurations, which are crucial for understanding the compound's reactivity and properties (Zubarev et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives are pivotal in exploring its reactivity and potential applications. For instance, studies on the synthesis and reactivity of related compounds provide insights into the mechanisms and outcomes of various chemical reactions, such as ring-closing metathesis and hydrogenation processes (Mathys & Kraft, 2014).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are essential for determining the compound's suitability for specific applications. Research on similar compounds highlights the importance of these properties in the practical use and handling of these chemicals (Bortolini et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and manufacturing. Studies on similar compounds shed light on these aspects, providing valuable information for future research and application development (Schomaker et al., 2007).
Applications De Recherche Scientifique
Icosapent Ethyl in Cardiovascular Disease Prevention
Icosapent ethyl, a derivative of eicosapentaenoic acid (EPA), is an example of a compound with significant research interest due to its cardiovascular benefits. It is approved for reducing triglyceride levels in patients with severe hypertriglyceridemia and has shown efficacy in reducing the risk of ischemic events, including myocardial infarction and stroke, in patients at risk for cardiovascular disease (Kim & McCormack, 2014); (Jia et al., 2020).
Environmental Impacts and Toxicity Studies
The review by Bedoux et al. (2012) on the antimicrobial agent triclosan (TCS) highlights the environmental persistence and toxicity concerns of certain synthetic compounds. It details how TCS, used in various consumer products, can degrade into potentially more toxic compounds, indicating the importance of studying the environmental fate and toxicological impacts of synthetic chemicals (Bedoux et al., 2012).
Synthesis and Reactivity in Material Science
Another area of research relevance is the synthesis and structural systematics of polyicosahedral clusters for materials science applications, as discussed by Teo and Zhang (1995). This work illustrates the complexity and potential of using structured metallic clusters in creating advanced materials, which could relate to the synthetic pathways or structural analysis of the compound (Teo & Zhang, 1995).
Safety And Hazards
This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVZDBDYJGWCM-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

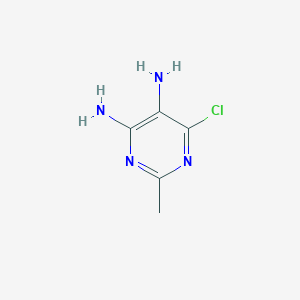
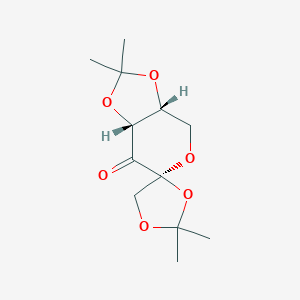
![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)
